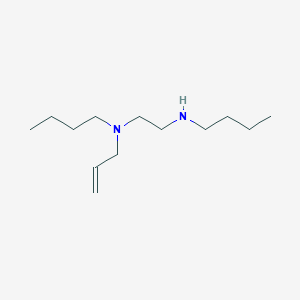
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This particular compound features two butyl groups and a prop-2-en-1-yl group attached to an ethane-1,2-diamine backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine typically involves the alkylation of ethane-1,2-diamine with butyl halides and prop-2-en-1-yl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of N1,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Catalysts may also be used to speed up the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, donating electron pairs to form coordinate bonds with metal ions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A similar diamine with two methyl groups instead of butyl groups.
N,N’-Dibutylethylenediamine: Similar but lacks the prop-2-en-1-yl group.
N,N’-Diethylethylenediamine: Contains ethyl groups instead of butyl groups.
Uniqueness
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine is unique due to the presence of both butyl and prop-2-en-1-yl groups, which can influence its reactivity and the types of complexes it forms with metal ions. This structural variation can lead to different chemical and biological properties compared to its analogs.
Properties
CAS No. |
104209-35-0 |
|---|---|
Molecular Formula |
C13H28N2 |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N,N'-dibutyl-N'-prop-2-enylethane-1,2-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-7-9-14-10-13-15(11-6-3)12-8-5-2/h6,14H,3-5,7-13H2,1-2H3 |
InChI Key |
JSURAKYIZMYBJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCN(CCCC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
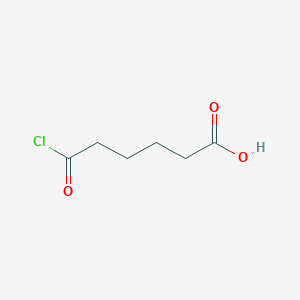
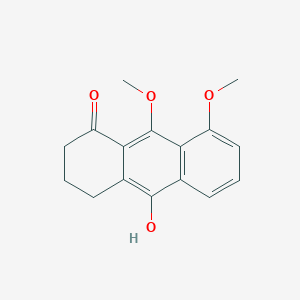
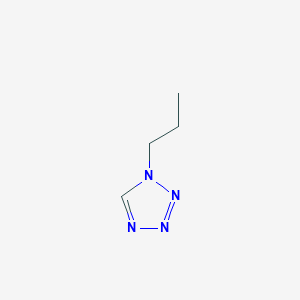

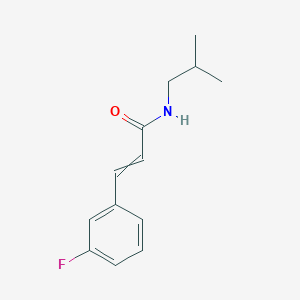


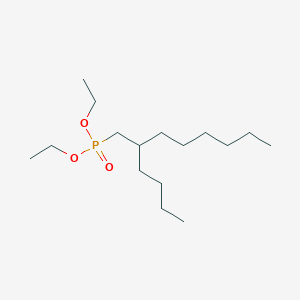
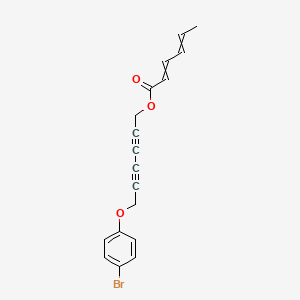
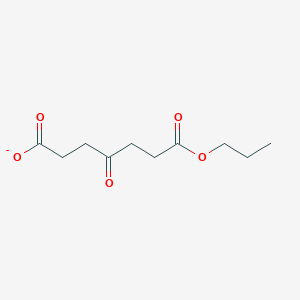


![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
